TSCA Significant New Use Rule (SNUR) — Regulatory Differentiator for U.S. Procurement
2-Methyl-3-phenylpropanal (identified as benzenepropanal, α-methyl-) is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.10491, based on PMN P-05-55 [1]. The SNUR mandates that any person intending to manufacture, import, or process this substance for a use designated as a 'significant new use' must notify EPA at least 90 days before commencing that activity [1]. Recordkeeping requirements as specified in § 721.125(a), (b), (c), and (i) apply to all manufacturers, importers, and processors [1]. In contrast, unsubstituted phenylpropanal (hydrocinnamaldehyde, CAS 104-53-0) and α-methylcinnamaldehyde (CAS 101-39-3) are not listed under any active TSCA SNUR, permitting unrestricted commercial use absent EPA notification.
| Evidence Dimension | TSCA Regulatory Burden — SNUR Applicability |
|---|---|
| Target Compound Data | Subject to SNUR (40 CFR § 721.10491); requires 90-day EPA notification for significant new uses; mandatory recordkeeping per § 721.125(a,b,c,i) |
| Comparator Or Baseline | Phenylpropanal (CAS 104-53-0): No active SNUR. α-Methylcinnamaldehyde (CAS 101-39-3): No active SNUR |
| Quantified Difference | SNUR present vs. SNUR absent (binary regulatory distinction) |
| Conditions | U.S. TSCA regulatory framework; effective as of PMN P-05-55 finalization |
Why This Matters
Procurement teams must account for 90-day EPA notification lead time and ongoing recordkeeping compliance costs absent for non-SNUR analogs, impacting project timelines and total cost of acquisition.
- [1] U.S. Electronic Code of Federal Regulations. 40 CFR § 721.10491 — Benzenepropanal, α-methyl- (PMN P-05-55; CAS No. 5445-77-2). View Source
